molecular formula C12H20ClNO2 B6416172 2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride CAS No. 1240581-88-7

2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride

Cat. No.: B6416172
CAS No.: 1240581-88-7
M. Wt: 245.74 g/mol
InChI Key: UTAMIHRSGACNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride is a chemical compound with the molecular formula C12H19NO2·HCl. It is known for its potential therapeutic and industrial applications. The compound is characterized by the presence of an ethoxy group, a propylamino group, and a phenol moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and propylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction temperature and time are optimized to achieve the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form reduced amines.

    Substitution: The ethoxy and propylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol moiety can interact with enzymes and receptors, modulating their activity. The propylamino group may enhance the compound’s binding affinity to certain targets, leading to its biological effects. The exact pathways and targets are subject to ongoing research to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

    2-Ethoxyphenol: Shares the ethoxy group but lacks the propylamino moiety.

    6-[(Propylamino)methyl]phenol: Contains the propylamino group but lacks the ethoxy group.

    2-Ethoxy-6-[(methylamino)methyl]phenol: Similar structure with a methylamino group instead of a propylamino group.

Uniqueness: 2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride is unique due to the combination of its ethoxy, propylamino, and phenol groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethoxy-6-(propylaminomethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-3-8-13-9-10-6-5-7-11(12(10)14)15-4-2;/h5-7,13-14H,3-4,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAMIHRSGACNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C(=CC=C1)OCC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.